molecular formula C23H29FN2O4 B1665296 ASP-1645 CAS No. 1347392-70-4

ASP-1645

Cat. No.: B1665296
CAS No.: 1347392-70-4
M. Wt: 416.5 g/mol
InChI Key: CRWGPQQAFJBINX-AWEZNQCLSA-N
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Description

ASP-1645 is a complex organic compound with a unique structure that combines a quinoline derivative with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-1645 typically involves multiple steps, starting with the preparation of the quinoline derivative. This can be achieved through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the quinoline derivative with propanoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ASP-1645 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

ASP-1645 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ASP-1645 involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Cyclohexylamino)propanoic acid
  • (2S)-2-(cyanoamino)propanoic acid
  • Propanoic acid, 2-[(2-bromoacetyl)oxy]-, (2S)-, dimer

Uniqueness

ASP-1645 is unique due to its combination of a quinoline derivative with a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1347392-70-4

Molecular Formula

C23H29FN2O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-2-[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxoquinolin-3-yl]oxypropanoic acid

InChI

InChI=1S/C23H29FN2O4/c1-14(23(28)29)30-21-13-26(16-9-5-6-10-16)20-12-19(18(24)11-17(20)22(21)27)25-15-7-3-2-4-8-15/h11-16,25H,2-10H2,1H3,(H,28,29)/t14-/m0/s1

InChI Key

CRWGPQQAFJBINX-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

SMILES

CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

Canonical SMILES

CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASP-1645;  ASP 1645;  ASP1645;  UNII-M5SN288R8N; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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